molecular formula C16H26N2O5 B5506245 tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B5506245
M. Wt: 326.39 g/mol
InChI Key: AMSAMWULWOGAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related spirodiamine diesters, which can be considered analogs to the target compound, has been efficiently carried out starting from (l)- and (d)-aspartic acid. The synthesis involves key transformations like the conversion of Boc-protected tert-butyl aspartate into the derived aldehyde, followed by two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed Boc-deprotection and spirocyclization (Almond-Thynne et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class, including tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, often features spirocyclic frameworks that are central to their reactivity and potential applications. Single crystal X-ray diffraction analysis has been used to elucidate the structures of similar compounds, revealing key structural characteristics such as the positioning of substituents around the spirocyclic core (Kirillov et al., 2010).

Chemical Reactions and Properties

Spiro compounds, including those related to this compound, undergo various chemical reactions that highlight their versatility and potential in synthetic chemistry. Reactions such as Prins cascade cyclization have been developed for the synthesis of spiro derivatives, indicating the reactivity of such frameworks under specific conditions (Reddy et al., 2014).

Scientific Research Applications

Polymer Stabilization

The compound has been studied for its effectiveness as a polymer stabilizer. In particular, its synergistic stabilizing effect when combined with thiopropionate type antioxidants has been highlighted. This interaction, facilitated through hydrogen bonding, significantly enhances the stability of polymers against degradation (Yachigo, Sasaki, & Kojima, 1992).

Boc Protecting Group Introduction

Another application lies in its role as a reagent for the introduction of the Boc (tert-butoxycarbonyl) protecting group to amines. A new reagent, described as tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), offers a solid and more stable alternative for the preparation of N-Boc-amino acids, which are crucial in peptide synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

Food Contact Material Safety

The substance has also been evaluated for its safety as an additive in food contact materials. Its use as a stabilizer in polyolefins, under specific conditions, has been concluded to not raise safety concerns for consumers, emphasizing its potential in the packaging industry (Flavourings, 2012).

Nitrogen-Containing Heterocycles Synthesis

Moreover, the compound is involved in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This innovative approach, utilizing double Michael addition reactions, opens new avenues for the development of compounds with potential biological activity (Aggarwal, Vij, & Khurana, 2014).

properties

IUPAC Name

tert-butyl 2,3-dioxo-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-11(2)18-10-16(22-13(20)12(18)19)6-8-17(9-7-16)14(21)23-15(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAMWULWOGAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCN(CC2)C(=O)OC(C)(C)C)OC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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